N-(4-Ethoxy-3-nitrophenyl)acetamide
Description
Significance of N-(4-Ethoxy-3-nitrophenyl)acetamide within the Acetamide (B32628) Class
The acetamide functional group is a cornerstone in medicinal chemistry and materials science. Within this broad class, this compound is significant due to its nature as a substituted N-arylacetamide. The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group on the phenyl ring creates a unique electronic environment that influences its chemical behavior.
This compound is a derivative of phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), a historically important analgesic and antipyretic. nih.goviucr.org Research into phenacetin and its metabolites has driven the synthesis and study of related compounds like this compound to explore the effects of substituent groups on the properties and reactivity of the core structure. Aromatic nitro compounds are of considerable synthetic and industrial importance, often serving as intermediates in the production of dyes, pharmaceuticals, and other specialized chemicals. jcbsc.org
Overview of Research Trajectories for this compound Analogues
Research involving analogues of this compound often focuses on understanding structure-property relationships. For instance, studies on the closely related N-(4-methoxy-3-nitrophenyl)acetamide have been conducted to investigate its crystal structure and hydrogen bonding patterns, providing insights into how small changes in the alkoxy group can affect the solid-state properties of the molecule. nih.goviucr.orgiucr.org
The synthesis of various N-(4-nitrophenyl)acetamide analogues is a key area of investigation. jcbsc.org Researchers explore different synthetic methods, such as the nitration of N-phenylacetamide, and study the formation of different isomers (ortho and para). jcbsc.orgresearchgate.net The purification of these compounds, often through recrystallization using binary solvent mixtures, is also a critical aspect of this research, aiming to improve yield and purity for further applications. jcbsc.org
Role of this compound as a Building Block in Organic Synthesis
This compound serves as a valuable intermediate in multi-step organic syntheses. Its functional groups can be selectively modified to introduce new functionalities and build more complex molecular architectures. A primary application is in the synthesis of other substituted aromatic compounds.
The manufacturing process for this compound typically involves the nitration of phenacetin. nih.gov This highlights its position as a derivative that can be further elaborated. For example, the nitro group can be reduced to an amine, which can then undergo a variety of reactions, such as diazotization, to introduce other functional groups. The acetamide group can also be hydrolyzed to yield the corresponding aniline (B41778). This versatility makes it a useful starting material for creating a library of compounds for further research. The molecule is recognized as an important semi-product for the synthesis of other pharmaceutically relevant molecules. jcbsc.org
Structure
2D Structure
Properties
IUPAC Name |
N-(4-ethoxy-3-nitrophenyl)acetamide | |
|---|---|---|
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InChI |
InChI=1S/C10H12N2O4/c1-3-16-10-5-4-8(11-7(2)13)6-9(10)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) | |
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InChI Key |
UOIPFPSGIAWJAQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] | |
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Molecular Formula |
C10H12N2O4 | |
| Record name | 3-NITRO-P-ACETOPHENETIDE | |
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DSSTOX Substance ID |
DTXSID5020942 | |
| Record name | 3-Nitro-p-acetophenetide | |
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Molecular Weight |
224.21 g/mol | |
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Physical Description |
3-nitro-p-acetophenetide is a beige powder. (NTP, 1992), Beige solid; [CAMEO] | |
| Record name | 3-NITRO-P-ACETOPHENETIDE | |
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| Record name | 3'-Nitro-p-acetophenetidide | |
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Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; VERY SOL IN ALC, ACETONE, BENZENE; VERY SOL IN CHLOROFORM, PETROLEUM ETHER; SLIGHTLY SOL IN ETHER; SOL IN ACETIC ACID | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
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Color/Form |
NEEDLES FROM DILUTE ALCOHOL | |
CAS No. |
1777-84-0 | |
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| Record name | N-(4-Ethoxy-3-nitrophenyl)acetamide | |
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| Record name | 3'-Nitro-p-acetophenetidide | |
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| Record name | Acetamide, N-(4-ethoxy-3-nitrophenyl)- | |
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| Record name | N-(4-ethoxy-3-nitrophenyl)acetamide | |
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Melting Point |
217 to 219 °F (NTP, 1992), 123 °C | |
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Synthetic Methodologies and Reaction Pathways
Conventional Synthetic Routes for N-(4-Ethoxy-3-nitrophenyl)acetamide
The traditional synthesis of this compound typically relies on two main strategies: the acylation of a pre-nitrated aniline (B41778) derivative or the nitration of a pre-formed acetanilide (B955).
Acylation Reactions of Substituted Anilines
One of the most direct methods for the synthesis of this compound involves the acylation of 4-ethoxy-3-nitroaniline (B179135). In this approach, the amino group of the substituted aniline is reacted with an acetylating agent to form the corresponding acetamide (B32628).
A common procedure involves the reaction of 4-ethoxy-3-nitroaniline with acetic anhydride (B1165640). ucf.eduresearchgate.net The reaction is often carried out in a suitable solvent, such as glacial acetic acid, and may be facilitated by heating to drive the reaction to completion. The general reaction is as follows:
The selection of the acylating agent and reaction conditions is crucial to ensure high yield and purity of the final product.
Nitration of Preformed Acetanilide Derivatives
An alternative and widely used conventional route is the nitration of N-(4-ethoxyphenyl)acetamide, a compound commonly known as phenacetin (B1679774). This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents on the ring. The acetamido group is an ortho-, para-directing group, while the ethoxy group is also an ortho-, para-director. Due to steric hindrance from the ethoxy group, the nitration primarily occurs at the position ortho to the acetamido group and meta to the ethoxy group, yielding this compound.
The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control, often being performed at low temperatures to prevent over-nitration and the formation of by-products.
The reaction conditions, particularly the ratio of acids and the temperature, can significantly influence the yield and the isomeric purity of the product.
Reagents and Solvent Systems in this compound Synthesis
The choice of reagents and solvents is a critical factor in the successful synthesis of this compound.
| Synthetic Route | Key Reagents | Common Solvents | Typical Conditions |
| Acylation of 4-ethoxy-3-nitroaniline | 4-ethoxy-3-nitroaniline, Acetic anhydride, Acetyl chloride | Glacial acetic acid, Pyridine, Dichloromethane | Heating, Reflux |
| Nitration of N-(4-ethoxyphenyl)acetamide | N-(4-ethoxyphenyl)acetamide, Concentrated Nitric Acid, Concentrated Sulfuric Acid | Glacial acetic acid | Low temperature (e.g., 0-10 °C) |
In the acylation pathway, glacial acetic acid often serves as both a solvent and a catalyst. Pyridine can also be used as a catalyst and a base to neutralize the acid formed during the reaction when using acetyl chloride. For the nitration route, sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile, from nitric acid. The use of glacial acetic acid as a solvent in some nitration procedures can help to moderate the reaction.
Advanced and Emerging Synthetic Techniques for this compound
In recent years, there has been a growing interest in developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the exploration of advanced techniques for the preparation of compounds like this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods.
For the synthesis of acetamides, microwave irradiation can be effectively applied to the acylation of anilines. The reaction between an aniline and an acylating agent can be completed in a matter of minutes under microwave conditions, compared to hours with conventional heating. This rapid and efficient heating can be particularly advantageous for the synthesis of this compound via the acylation of 4-ethoxy-3-nitroaniline.
| Method | Reaction Time | Yield | Key Advantages |
| Conventional Heating | Several hours | Moderate to high | Well-established, simple setup |
| Microwave-Assisted Synthesis | Minutes | Often higher than conventional | Rapid, energy-efficient, improved yields |
Biocatalytic Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While specific literature on the biocatalytic synthesis of this compound is not yet prevalent, the principles of enzymatic reactions can be applied to its potential synthesis.
Enzymatic Acylation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze the acylation of amines to form amides. nih.gov It is conceivable that a lipase could be employed to catalyze the acylation of 4-ethoxy-3-nitroaniline with an acetyl donor, such as ethyl acetate (B1210297) or acetic anhydride. This enzymatic approach would offer high selectivity and operate under mild reaction conditions, reducing the environmental impact. The use of immobilized lipases could further enhance the sustainability of the process by allowing for enzyme reuse. nih.gov
Enzymatic Nitration: The biocatalytic nitration of aromatic compounds is a more recent and less explored area. However, enzymes such as cytochrome P450 monooxygenases have been shown to catalyze nitration reactions. nih.govnih.gov A potential biocatalytic route to this compound could involve the regioselective nitration of N-(4-ethoxyphenyl)acetamide using an engineered cytochrome P450 enzyme. nih.govnih.gov This would represent a significant advancement in green chemistry, avoiding the use of harsh and corrosive nitrating agents.
The development of specific biocatalysts for the synthesis of this compound would require further research and enzyme engineering to achieve high efficiency and selectivity for this particular substrate.
Mechanistic Investigations of this compound Formation
The formation of this compound is primarily achieved through synthetic routes that involve fundamental organic reactions. The key transformations include the formation of an amide bond via nucleophilic acyl substitution and, in some pathways, the introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution. Mechanistic investigations focus on understanding the step-by-step processes that govern these transformations, including the movement of electrons, the formation of intermediates, and the factors that influence the reaction's speed and outcome.
Two principal synthetic strategies are commonly considered for the synthesis of this compound: the acetylation of 4-ethoxy-3-nitroaniline and the nitration of N-(4-ethoxyphenyl)acetamide (phenacetin). The former directly forms the target molecule through amide bond formation, a classic example of nucleophilic acyl substitution. The latter approach first involves the synthesis of the precursor phenacetin, which itself is formed via nucleophilic acyl substitution, followed by an electrophilic nitration step. nih.gov
Nucleophilic acyl substitution is a cornerstone reaction in the synthesis of carboxylic acid derivatives, including amides like this compound. This reaction class involves the replacement of a leaving group on an acyl carbon with a nucleophile. masterorganicchemistry.compressbooks.pub The general pathway proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon, followed by the elimination of the leaving group. masterorganicchemistry.comyoutube.com
Route 1: Acetylation of 4-Ethoxy-3-nitroaniline
In this direct approach, the starting material is 4-ethoxy-3-nitroaniline. The nucleophilic amino group (-NH₂) on this molecule attacks an acetylating agent, such as acetic anhydride or acetyl chloride.
The mechanism, when using acetic anhydride, can be detailed as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-ethoxy-3-nitroaniline's amino group acts as the nucleophile. It attacks the electrophilic carbonyl carbon of acetic anhydride. This addition step breaks the pi bond of the carbonyl, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the bond to the acetate leaving group breaks, expelling a stable acetate anion. pressbooks.pub
Deprotonation: The resulting protonated amide is then deprotonated, typically by the acetate anion that was just eliminated or another weak base in the mixture, to yield the final, neutral this compound product and acetic acid as a byproduct.
A similar synthesis is reported for the analogous compound, N-(4-methoxy-3-nitrophenyl)acetamide, which is prepared by acetylating 4-methoxy-3-nitroaniline (B184566) with acetic anhydride. nih.govresearchgate.net
Formation of the Precursor for Route 2: Synthesis of Phenacetin
The alternative route to this compound involves the nitration of phenacetin. The synthesis of phenacetin (N-(4-ethoxyphenyl)acetamide) itself is a prime example of nucleophilic acyl substitution, where p-phenetidine (B124905) (4-ethoxyaniline) is acetylated. The mechanism is identical to the one described above, with p-phenetidine's amino group acting as the nucleophile. Once phenacetin is formed, it undergoes electrophilic aromatic substitution, not nucleophilic acyl substitution, to introduce the nitro group at the position ortho to the ethoxy group and meta to the activating acetamido group. nih.govjcbsc.org
The efficiency and success of synthesizing this compound are highly dependent on the reaction conditions. Kinetics and optimization studies aim to identify the ideal parameters to maximize product yield and purity while minimizing reaction time and the formation of byproducts. While specific kinetic data for this exact compound is not extensively published, principles can be drawn from analogous and related reactions. nih.govjcbsc.org
Key parameters influencing the reaction include the choice of reagents, solvent, temperature, and reaction time.
Reagents and Solvents: For the acetylation route, acetic anhydride is a common acetylating agent. The reaction is often carried out in a polar solvent like glacial acetic acid, which can dissolve the starting aniline derivative. nih.govjcbsc.org The choice of solvent is crucial; for instance, while glacial acetic acid is suitable, the acetate ion it forms is a poor nucleophile, which prevents unwanted side reactions. jcbsc.org
Temperature: Amide formation via acetylation often requires heat to proceed at a reasonable rate. A study on the synthesis of the methoxy (B1213986) analog involved refluxing the reaction mixture, indicating that elevated temperatures are necessary to overcome the activation energy barrier. nih.gov In contrast, the nitration of acetanilide derivatives is a highly exothermic reaction that requires careful temperature control. The reaction is typically performed at low temperatures (e.g., below 20°C) using an ice bath to prevent over-nitration (the formation of dinitro products) and ensure the selective formation of the desired mononitrated product. jcbsc.org
Reaction Time and Stoichiometry: The duration of the reaction is optimized to ensure complete conversion of the starting material. In the synthesis of N-(4-methoxy-3-nitrophenyl)acetamide, a reflux time of 2 hours was employed. nih.gov Using a slight molar excess of the acetylating agent can also help drive the reaction to completion. nih.gov During nitration, the nitrating mixture (concentrated nitric and sulfuric acids) is added gradually to the substrate solution to maintain temperature control and reaction selectivity. jcbsc.org
The following table summarizes key optimization parameters for the synthetic pathways leading to this compound, based on findings from related syntheses.
| Parameter | Acetylation of 4-Ethoxy-3-nitroaniline | Nitration of N-(4-ethoxyphenyl)acetamide | Rationale & Research Findings |
| Reagent | Acetic Anhydride | Conc. HNO₃ / Conc. H₂SO₄ | Acetic anhydride is an effective acetylating agent. nih.gov The mixture of nitric and sulfuric acids generates the required nitronium ion (NO₂⁺) electrophile. jcbsc.org |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid / H₂SO₄ | A polar solvent is needed to dissolve the reactants. Acetic acid is a common choice for both acetylation and nitration. nih.govjcbsc.org |
| Temperature | Reflux (Elevated) | < 20°C (Cooling required) | Acetylation often requires heat to proceed. nih.gov Nitration is highly exothermic and requires cooling to prevent byproduct formation. jcbsc.org |
| Control Method | - | Gradual addition of nitrating agent | Slow addition helps to manage the exothermic nature of the nitration reaction and improve selectivity. jcbsc.org |
Structural Characterization and Theoretical Analysis of N 4 Ethoxy 3 Nitrophenyl Acetamide
Advanced Spectroscopic Elucidaion of N-(4-Ethoxy-3-nitrophenyl)acetamide Structure
Spectroscopic techniques are pivotal in confirming the molecular structure of this compound, with each method providing unique insights into its architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
While a detailed, publicly available NMR spectrum for this compound is not readily found, the expected chemical shifts and coupling constants can be inferred from analyses of its structural analogues, such as N-(4-methoxy-3-nitrophenyl)acetamide and other substituted nitroacetanilides. nih.govrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the ethoxy group protons, and the acetamide (B32628) protons.
Aromatic Region: The three protons on the phenyl ring are expected to show a complex splitting pattern due to their distinct chemical environments. The proton situated between the nitro and acetamido groups would likely appear as a doublet, significantly downfield due to the electron-withdrawing effects of the adjacent nitro group. The other two aromatic protons would also exhibit splitting, with their chemical shifts influenced by the ethoxy and acetamido groups.
Ethoxy Group: The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with each other.
Acetamide Group: The N-H proton of the acetamide group is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The methyl protons of the acetyl group (-COCH₃) would be a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data, with distinct signals for each carbon atom in the molecule.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bonded to the nitro and acetamido groups would be significantly shifted.
Ethoxy Carbons: Two signals corresponding to the methylene and methyl carbons of the ethoxy group are expected.
Acetamide Carbons: The carbonyl carbon of the acetamide group would appear at a characteristic downfield position, while the methyl carbon would be found in the aliphatic region.
A summary of expected and analogous NMR data is presented below.
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 | 110 - 150 |
| -OCH₂CH₃ | ~4.1 (quartet) | ~65 |
| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |
| NH | Variable (broad singlet) | - |
| -COCH₃ | ~2.2 (singlet) | ~25 |
| C =O | - | ~170 |
Infrared (IR) Spectroscopy for Functional Group Analysis
The infrared spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. While a specific spectrum for this compound is not widely published, data from its isomer, N-(4-ethoxy-2-nitrophenyl)acetamide, and the related N-(4-nitrophenyl) acetamide provide a reliable basis for peak assignment. nist.govresearchgate.net
Key expected vibrational frequencies include:
N-H Stretching: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and acetyl groups would appear just below 3000 cm⁻¹.
C=O Stretching: A strong absorption band around 1660-1680 cm⁻¹ is characteristic of the carbonyl group (Amide I band).
N-O Stretching (Nitro Group): Asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
C-O Stretching: The C-O stretching of the ethoxy group would be visible in the fingerprint region, typically around 1200-1250 cm⁻¹.
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch | 3200 - 3300 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=O Stretch (Amide I) | 1660 - 1680 |
| Asymmetric NO₂ Stretch | 1500 - 1550 |
| Symmetric NO₂ Stretch | 1330 - 1370 |
| C-O-C Stretch | 1200 - 1250 |
| Aromatic C=C Stretch | 1450 - 1600 |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern, aiding in structural elucidation. The expected molecular ion peak [M]⁺ would be observed at m/z 224, corresponding to the molecular formula C₁₀H₁₂N₂O₄. nih.govepa.gov
The fragmentation pattern would likely involve the loss of various functional groups. Key expected fragments include:
Loss of the acetyl group (CH₃CO), resulting in a fragment at m/z 181.
Loss of the ethoxy group (OC₂H₅), leading to a fragment at m/z 179.
Cleavage of the amide bond, generating characteristic ions.
Loss of the nitro group (NO₂).
The PubChem database lists major mass spectrometry peaks for this compound at m/z 224, 154, and 79. nih.gov The peak at m/z 224 corresponds to the molecular ion. The fragmentation pathways leading to the other ions would involve complex rearrangements.
Crystallographic Studies of this compound and Analogues
Crystallographic studies, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational preferences.
Single-Crystal X-ray Diffraction for Molecular Geometry
As of now, a single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, the crystal structure of the closely related analogue, N-(4-methoxy-3-nitrophenyl)acetamide, has been determined and provides valuable insights into the likely molecular geometry. nih.goviucr.orgresearchgate.net
For N-(4-methoxy-3-nitrophenyl)acetamide, the crystallographic data reveals that the methoxy (B1213986) and acetamide groups are nearly coplanar with the phenyl ring. nih.govresearchgate.net This planarity is a common feature in such substituted aromatic systems, facilitating electronic delocalization. The study also showed the presence of intermolecular hydrogen bonding, where the N-H group of the amide donates a hydrogen bond to a nitro oxygen atom of an adjacent molecule, forming chains within the crystal lattice. nih.govresearchgate.net
Analysis of Conformational Preferences
The conformational preferences of this compound are largely dictated by the rotational barriers around the single bonds connecting the substituents to the phenyl ring.
Based on the study of its methoxy analogue, the ethoxy group in this compound is also expected to be nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization. nih.govresearchgate.net However, the most significant conformational feature is the orientation of the nitro group. In the methoxy analogue, the nitro group is twisted out of the plane of the phenyl ring by approximately 30 degrees. nih.govresearchgate.net This twist is a result of steric hindrance between the nitro group and the adjacent substituent on the ring. A similar twisted conformation is anticipated for this compound.
The acetamide group's conformation is also of interest. In the methoxy analogue, the C-N-C=O torsion angle is close to zero, indicating a planar arrangement of the amide group with respect to the phenyl ring, which is a common feature for anilides. nih.govresearchgate.net This planarity is favored as it allows for delocalization of the nitrogen lone pair into the carbonyl group and the aromatic system.
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)
Direct experimental data from single-crystal X-ray diffraction for this compound is not publicly available. However, analysis of its functional groups—specifically the amide (N-H donor), carbonyl (C=O acceptor), nitro (NO2 acceptor), and ethoxy (ether oxygen acceptor) groups—allows for predictions of its intermolecular interactions.
The primary interaction governing the crystal packing is expected to be hydrogen bonding. Based on studies of analogous compounds, a likely motif would involve the amide N-H group acting as a hydrogen bond donor to an oxygen atom of the nitro group on an adjacent molecule. This is observed in the crystal structure of its methoxy analog, N-(4-methoxy-3-nitrophenyl)acetamide, where such interactions generate chains of molecules. nih.gov In that structure, the amide carbonyl oxygen is notably not involved in hydrogen bonding. nih.gov
Table 1: Predicted Hydrogen Bond Parameters for this compound (Inferred from Analogues)
| Donor-H···Acceptor | Description | Expected Features |
|---|---|---|
| N-H···O (Nitro) | The primary intermolecular interaction, forming chains or sheets. | Likely to be the dominant motif, similar to N-(4-methoxy-3-nitrophenyl)acetamide. nih.gov |
| C-H···O (Carbonyl) | Weak interactions contributing to the 3D packing structure. | May link the primary hydrogen-bonded chains. |
Polymorphism and Solid-State Structural Variability
There are no specific studies on the polymorphism of this compound reported in the surveyed literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceuticals and materials science as different polymorphs can have different stabilities, dissolution rates, and mechanical properties.
The existence of polymorphism is plausible for this molecule due to the flexibility of the ethoxy and acetamide groups. Different torsion angles in these side chains could lead to different packing arrangements and, consequently, different polymorphs. For example, studies on N-(nitrophenyl) derivatives have revealed temperature-dependent polymorph transitions. uantwerpen.be The crystallization conditions, such as the choice of solvent and the rate of cooling, would be critical factors in obtaining and identifying potential polymorphs of this compound.
Computational Chemistry and Molecular Modeling of this compound
Computational methods are powerful tools for investigating molecular properties where experimental data is scarce. These techniques can predict electronic structure, molecular behavior, and potential biological activity.
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
No specific Density Functional Theory (DFT) or ab initio calculation results for this compound have been published. However, these methods are routinely used to study similar molecules.
DFT calculations could be employed to:
Optimize the molecular geometry: Determine the most stable conformation by finding the minimum energy structure, including key bond lengths, bond angles, and torsion angles. For instance, in the related N-(4-methoxy-3-nitrophenyl)acetamide, the methoxy and acetamide groups are nearly coplanar with the phenyl ring, while the nitro group is twisted out of this plane by about 30°. nih.gov A similar planarity would be expected for the ethoxy analogue.
Calculate electronic properties: Determine the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Simulate vibrational spectra (IR/Raman): Predict the frequencies of vibrational modes, which can be compared with experimental spectra to confirm the structure.
Determine electrostatic potential: Map the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic or nucleophilic attack.
Molecular Dynamics and Monte Carlo Simulations
While no specific simulation studies have been published, the Automated Topology Builder (ATB) has a molecular topology for this compound, which is a prerequisite for performing Molecular Dynamics (MD) or Monte Carlo (MC) simulations. uq.edu.au
Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of its dynamic evolution over time. For this compound, MD could be used to study its conformational flexibility in different solvents, the dynamics of its hydrogen bonds, and its interaction with larger systems like biological membranes or protein active sites.
Monte Carlo (MC): MC simulations use random sampling to study the properties of a system. They are particularly useful for exploring a wide range of molecular conformations and for studying thermodynamic properties. Combining MD and MC can enhance simulation efficiency. uantwerpen.be
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models specifically featuring this compound were found in the literature. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity.
To build a QSAR model relevant to this compound, a series of related molecules with known biological activities (e.g., enzyme inhibition, cytotoxicity) would be required. Descriptors for each molecule, such as steric, electronic, and hydrophobic parameters, would be calculated. This compound could then be included in such a study to predict its activity based on the established model. The development of such models is crucial in drug discovery for prioritizing compounds for synthesis and testing. nist.gov
Molecular Docking Studies with Biological Targets
There are no published molecular docking studies for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).
Given its structural similarity to phenacetin (B1679774) and its metabolites, potential biological targets for docking studies could include enzymes involved in xenobiotic metabolism, such as Cytochrome P450s, or targets related to analgesic and anti-inflammatory pathways. A docking study would involve:
Obtaining the 3D structure of the target protein.
Generating a 3D conformation of this compound.
Using a docking algorithm to place the ligand into the protein's binding site in various orientations and conformations.
Scoring the resulting poses to estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Such studies on related molecules have been used to explore binding to proteins relevant to viral diseases, indicating the broad applicability of the technique. uiuc.edu
Topological Analysis (e.g., AIM, RDG) for Bonding Characterization
At present, specific studies employing Atoms in Molecules (AIM) or Reduced Density Gradient (RDG) analyses for this compound are not extensively available in published literature. However, the principles of these methods allow for a predictive understanding of the types of interactions present in the molecule.
Topological analysis, through methods like AIM, characterizes the chemical bonds by analyzing the electron density (ρ) and its Laplacian (∇²ρ). This approach identifies bond critical points (BCPs) which are indicative of the nature of the interatomic interactions. For N-(4-Etoxy-3-nitrophenyl)acetamide, AIM analysis would be expected to quantify the covalent character of the bonds within the phenyl ring, the amide group, the nitro group, and the ethoxy group.
Furthermore, AIM and RDG are powerful tools for identifying and characterizing non-covalent interactions. In this molecule, intramolecular hydrogen bonds are anticipated, particularly between the amide proton and the oxygen of the adjacent nitro group, or between the ethoxy group and the nitro group. RDG analysis, by plotting the reduced density gradient versus the electron density multiplied by the sign of the second Hessian eigenvalue, can visualize these weak interactions. The resulting surfaces would reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding, providing a detailed map of the intramolecular forces that stabilize the molecular conformation.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Charge Transfer
While specific NBO analysis data for this compound is not readily found in current literature, the application of NBO theory provides a framework for understanding its electronic structure. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonds, lone pairs, and core orbitals. This method is particularly insightful for quantifying electron delocalization and charge transfer through the analysis of orbital occupancies and stabilization energies (E(2)).
For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the ethoxy oxygen and the amide nitrogen into the π-system of the phenyl ring. The strong electron-withdrawing nature of the nitro group would further influence this delocalization, creating a push-pull effect across the aromatic system.
A hypothetical NBO analysis might present data in a format similar to the table below, illustrating the major donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(N-amide) | π(C-C phenyl) | High |
| n(O-ethoxy) | π(C-C phenyl) | Moderate |
| π(C=C phenyl) | π*(N-O nitro) | Moderate |
This table would quantify the extent of electron delocalization from the electron-donating groups (amide and ethoxy) to the electron-withdrawing nitro group through the phenyl ring, providing a detailed picture of the intramolecular charge transfer within this compound.
Chemical Reactivity and Derivatization of N 4 Ethoxy 3 Nitrophenyl Acetamide
Functional Group Reactivity of the Nitro Moiety in N-(4-Ethoxy-3-nitrophenyl)acetamide
The nitro group is a strong electron-withdrawing group, which significantly influences the electronic environment of the aromatic ring and serves as a key site for chemical modification. researchgate.net
The most common and synthetically useful reaction of the aromatic nitro group is its reduction to a primary amine. This transformation is a cornerstone of synthetic organic chemistry, often employed to introduce an amino group onto an aromatic ring. The reduction of the nitro group in this compound would yield N-(3-amino-4-ethoxyphenyl)acetamide.
A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Flammable gases can be formed when organic amides are reacted with strong reducing agents. nih.gov
Commonly Used Reducing Agents for Nitro Group Reduction:
| Reagent/System | Conditions | Comments |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | A clean and efficient method, often performed at moderate pressures and temperatures. It is generally compatible with many other functional groups, though care must be taken to avoid reduction of other susceptible groups. |
| Metal/Acid Combinations | Sn/HCl, Fe/HCl, Zn/HCl | Classical methods that are robust and cost-effective. The reaction proceeds via the generation of nascent hydrogen, which acts as the reducing agent. |
| Sodium Dithionite | Na₂S₂O₄ | A milder reducing agent, often used in aqueous or mixed aqueous/organic systems. It is particularly useful for substrates sensitive to strongly acidic or catalytic hydrogenation conditions. |
| Tin(II) Chloride | SnCl₂ | A chemoselective reagent that can reduce nitro groups in the presence of other reducible functionalities like aldehydes, ketones, and nitriles. |
The resulting aromatic amine, N-(3-amino-4-ethoxyphenyl)acetamide, is a valuable intermediate for further derivatization, such as diazotization reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen).
The nitro group is a powerful deactivating group for electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature through both resonance and inductive effects. quora.comsarthaks.comquora.com It withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.com
In this compound, the functional groups are positioned as follows:
The nitro group is at C3.
The ethoxy group is at C4.
The acetamide (B32628) group is at C1.
The directing influence of these groups on further electrophilic substitution is crucial:
Nitro Group (-NO2): As a meta-director, it deactivates the ortho and para positions relative to itself (C2, C4, and C6). sarthaks.com This effect makes positions C2 and C6 on the ring significantly less favorable for electrophilic attack.
Ethoxy Group (-OC2H5): This is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated to the ring via resonance. It directs incoming electrophiles to positions C3 and C5.
Acetamide Group (-NHCOCH3): This is also an activating, ortho-, para-directing group. It directs incoming electrophiles to positions C2 and C6.
Reactivity of the Ethoxy Group
The ethoxy group is a relatively stable ether linkage, but it can undergo specific reactions under certain conditions.
Aryl ethers, such as the ethoxy group on this molecule, can be cleaved by treatment with strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr), typically at elevated temperatures. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism where the acid first protonates the ether oxygen, making the ethoxy group a better leaving group (ethanol). masterorganicchemistry.com A nucleophile (I⁻ or Br⁻) then attacks the ethyl group, resulting in the formation of a phenol (B47542) and an ethyl halide. masterorganicchemistry.com
Reaction: this compound + HI → N-(4-Hydroxy-3-nitrophenyl)acetamide + CH₃CH₂I
This cleavage transforms the ethoxy derivative into its corresponding phenol, N-(4-hydroxy-3-nitrophenyl)acetamide, which can then undergo reactions characteristic of phenols, such as esterification or further electrophilic substitution.
In a biological context, alkoxy groups on acetanilide (B955) derivatives can undergo metabolic modification. For instance, related 4-alkoxyacetanilides can experience oxidative O-dealkylation. iucr.orgnih.gov This biotransformation process, catalyzed by enzymes, also results in the formation of the corresponding N-(4-hydroxyphenyl)acetamide derivative. iucr.orgnih.gov While not a standard laboratory derivatization, it highlights a key reactivity pathway for this class of compounds in biological systems. iucr.org
Reactivity of the Acetamide Moiety
The acetamide group (-NHCOCH3) is a stable functional group but can be hydrolyzed under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org
Acidic Hydrolysis: Heating this compound with a strong aqueous acid (e.g., HCl or H₂SO₄) will cleave the amide bond. libretexts.orgyoutube.com The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org The final products are 4-ethoxy-3-nitroaniline (B179135) and acetic acid. libretexts.orgyoutube.com
Basic Hydrolysis: Heating the compound with a strong aqueous base (e.g., NaOH) also results in hydrolysis of the amide bond. libretexts.orgyoutube.com The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. chemistrysteps.com This process yields 4-ethoxy-3-nitroaniline and a salt of acetic acid (e.g., sodium acetate). libretexts.orgyoutube.com
Amide groups can also be reduced, though this requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the acetamide group into an ethylamine (B1201723) group, yielding N-ethyl-4-ethoxy-3-nitroaniline. However, LiAlH₄ would also reduce the nitro group, leading to a more complex product mixture unless the nitro group is protected or reduced in a prior step.
Hydrolysis and Deacylation Pathways
The amide linkage in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 4-ethoxy-3-nitroaniline and acetic acid.
Under acid-catalyzed hydrolysis , the carbonyl oxygen of the acetamide group is first protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to the formation of a tetrahedral intermediate. The elimination of 4-ethoxy-3-nitroaniline from this intermediate, followed by deprotonation, yields the carboxylic acid and the corresponding anilinium ion. The free aniline (B41778) can be regenerated by neutralization with a base. youtube.comyoutube.com
In base-catalyzed hydrolysis , a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com The subsequent elimination of the 4-ethoxy-3-nitroanilide anion is the rate-determining step. This anion then abstracts a proton from the carboxylic acid to furnish 4-ethoxy-3-nitroaniline and a carboxylate salt. arkat-usa.org The reaction conditions for amide hydrolysis are typically harsh, requiring strong acids or bases and elevated temperatures to proceed at a reasonable rate. youtube.com
Deacylation, the removal of the acetyl group, is essentially achieved through these hydrolysis pathways. The choice between acidic or basic conditions can be influenced by the stability of other functional groups in the molecule and the desired final product form (e.g., the free amine or its salt).
N-Substitutions and Amide Modifications
The amide nitrogen in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group and the electron-withdrawing nature of the nitrophenyl ring. Consequently, direct N-alkylation or N-acylation at the amide nitrogen is generally challenging under standard conditions.
However, modification of the amide group is a key strategy for creating derivatives. For instance, the reduction of the nitro group to an amine, followed by acylation, can introduce a second acyl group, leading to the formation of N,N'-diacyl derivatives.
Synthesis of this compound Derivatives and Analogues
The structural framework of this compound provides a template for the synthesis of a wide range of derivatives and analogues with potentially altered chemical and biological properties.
Design Principles for Structural Modification
The design of derivatives and analogues of this compound is often guided by the desire to modulate its physicochemical and biological properties. Key structural modifications include:
Alteration of the Alkoxy Group: Replacing the ethoxy group with other alkoxy groups (e.g., methoxy (B1213986), propoxy) or with a hydroxyl group can influence the compound's lipophilicity, solubility, and metabolic stability. For example, the O-dealkylation of 4-alkoxyacetanilides is a common metabolic pathway. nih.gov
Modification of the Nitro Group: The nitro group is a strong electron-withdrawing group and a key site for chemical transformation. Its reduction to an amine is a common strategy to introduce new functionalities. The position of the nitro group on the aromatic ring also significantly influences the electronic properties and reactivity of the molecule. researchgate.netmdpi.com
Substitution on the Aromatic Ring: Introducing additional substituents on the phenyl ring can further tune the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or altered reactivity.
Variation of the Acyl Group: Replacing the acetyl group with other acyl moieties can impact the compound's hydrolysis rate and its interaction with biological targets.
These design principles are often employed in the context of developing compounds with specific applications, such as intermediates for pharmaceuticals or other fine chemicals. nordmann.global
Synthetic Strategies for Analogues
A variety of synthetic strategies can be employed to generate analogues of this compound.
Synthesis of Substituted Phenyl Acetamides:
A primary route to analogues involves the modification of the starting material or its synthetic precursors. For instance, beginning with a different substituted p-aminophenol and following a similar acetylation and nitration sequence would yield a range of substituted phenyl acetamides.
A key transformation for generating analogues is the reduction of the nitro group . This is commonly achieved using reducing agents like sodium hydrosulfide (B80085) or catalytic hydrogenation. The resulting amino group can then be further functionalized. For example, it can be acylated to introduce a different acyl group or used as a handle for the construction of more complex heterocyclic systems.
Synthesis of 4-Alkoxyacetanilides:
The synthesis of various 4-alkoxyacetanilides can be achieved by reacting p-aminophenol with the corresponding alkyl halide in the presence of a base (Williamson ether synthesis), followed by acetylation of the resulting 4-alkoxyaniline. Alternatively, starting from a nitrophenol, the ether linkage can be formed first, followed by reduction of the nitro group and subsequent acetylation.
The following table provides examples of synthetic transformations to produce analogues:
| Starting Material | Reagents and Conditions | Product | Analogue Type |
| This compound | 1. Fe, HCl or H₂, Pd/C2. R'COCl, Pyridine | N-(3-Acylamino-4-ethoxyphenyl)acetamide | Substituted Phenyl Acetamide |
| 4-Aminophenol | 1. R-Br, K₂CO₃2. Acetic Anhydride (B1165640) | N-(4-Alkoxyphenyl)acetamide | 4-Alkoxyacetanilide |
| N-(4-Hydroxyphenyl)acetamide | HNO₃, H₂SO₄ | N-(4-Hydroxy-3-nitrophenyl)acetamide | Substituted Phenyl Acetamide |
Impact of Substituent Effects on Chemical Reactivity and Biological Activity
The nature and position of substituents on the this compound framework have a profound impact on its chemical reactivity and potential biological activity.
Impact on Chemical Reactivity:
Electron-donating groups (EDGs) , such as the ethoxy group, activate the aromatic ring towards electrophilic substitution and tend to direct incoming electrophiles to the ortho and para positions. The ethoxy group at position 4 directs the nitration to position 3.
Electron-withdrawing groups (EWGs) , like the nitro group, deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta position. The nitro group significantly increases the acidity of the N-H proton of the amide and enhances the electrophilicity of the carbonyl carbon, making the amide more susceptible to nucleophilic attack. nih.gov The presence of a nitro group can also influence the regioselectivity of further reactions. For example, the reduction of a dinitro compound can sometimes be achieved selectively at one of the nitro groups. youtube.com
Impact on Biological Activity:
The substituents play a crucial role in determining the molecule's interaction with biological targets. The introduction of a nitro group can enhance a drug's ability to target specific pathogens or organs. svedbergopen.com The metabolic fate of the molecule is also heavily influenced by its substituents. For instance, the presence of an alkoxy group can lead to O-dealkylation, a common metabolic pathway for many drugs. nih.gov
Mechanistic Studies of Biological Activity of N 4 Ethoxy 3 Nitrophenyl Acetamide and Its Analogues
Investigation of Antimicrobial Mechanisms
The antimicrobial potential of acetamide (B32628) derivatives has been an area of active research, with studies exploring their efficacy against a range of bacterial and fungal pathogens.
Research into the antibacterial properties of analogues of N-(4-Ethoxy-3-nitrophenyl)acetamide has revealed that structural modifications, such as the inclusion of a halogen atom, can significantly influence efficacy. A study investigating acetamide derivatives N-(4-fluoro-3-nitrophenyl) acetamide (A1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) against various strains of Klebsiella pneumoniae demonstrated this structure-activity relationship.
The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds. The results indicated that the presence of a chloro atom in the A2 analogue doubled its antibacterial potency compared to its precursor, A1. While these acetamides showed moderate to weak antibacterial activity, the findings highlight their potential as a foundational structure for developing new antibacterial agents. The study concluded that A2 acted in a bactericidal manner, meaning it killed the bacterial cells, as its minimum bactericidal concentration (MBC) was equal to its MIC.
Other studies on different acetamide derivatives have also shown promising antibacterial action. For instance, N-(2-hydroxyl-5-substitutedphenyl)benzacetamides have been found to be active against both Gram-positive and Gram-negative bacteria. nih.gov One derivative, in particular, was active against all tested Gram-positive strains and Klebsiella pneumoniae with a MIC value of 25 µg/mL. nih.gov
**Table 1: In Vitro Antibacterial Activity of Acetamide Analogues against *Klebsiella pneumoniae***
| Compound | Analogue Name | Strain | MIC (µg/mL) |
|---|---|---|---|
| A1 | N-(4-fluoro-3-nitrophenyl) acetamide | KP-87 | 1024 |
| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | KP-87 | 512 |
| A1 | N-(4-fluoro-3-nitrophenyl) acetamide | KP-138 | 1024 |
| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | KP-138 | 512 |
| A1 | N-(4-fluoro-3-nitrophenyl) acetamide | KP-143 | 1024 |
| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | KP-143 | 512 |
| A1 | N-(4-fluoro-3-nitrophenyl) acetamide | KP-166 | 1024 |
| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | KP-166 | 512 |
| A1 | N-(4-fluoro-3-nitrophenyl) acetamide | KP-173 | 1024 |
| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | KP-173 | 512 |
| A1 | N-(4-fluoro-3-nitrophenyl) acetamide | KP-176 | 1024 |
| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | KP-176 | 512 |
| A1 | N-(4-fluoro-3-nitrophenyl) acetamide | KP-260 | 1024 |
| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | KP-260 | 512 |
| A1 | N-(4-fluoro-3-nitrophenyl) acetamide | KP-326 | 1024 |
| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | KP-326 | 512 |
Data sourced from a study on acetamide derivatives.
The mechanisms underlying the antifungal activity of acetamide analogues are varied and appear to be dependent on the specific structural characteristics of the compound. Studies on different acetamide derivatives suggest several potential modes of action.
One proposed mechanism involves the inhibition of crucial fungal enzymes. For example, molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives suggest that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential target. nih.gov SDH is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, and its inhibition can disrupt fungal respiration and energy production. nih.gov
Another significant mechanism of action for some acetamide analogues is the disruption of the fungal cell membrane. A study on 2-chloro-N-phenylacetamide, an analogue, indicated that its antifungal effect against Aspergillus niger likely stems from its interaction with ergosterol, a vital component of the fungal plasma membrane. tandfonline.com This interaction can lead to increased membrane permeability, loss of cellular integrity, and ultimately, cell death. tandfonline.com Further research has identified various 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as being fungicidal against Candida species and showing activity against Aspergillus species. nih.gov
Exploration of Anti-inflammatory Mechanisms (in vitro)
The potential anti-inflammatory properties of acetamide derivatives are an emerging area of scientific inquiry. In vitro studies provide a foundational understanding of how these compounds might modulate inflammatory processes at a cellular level.
Inflammation is a complex biological response involving various cell types and signaling molecules. A key mechanism in inflammation is the production of reactive oxygen species (ROS) and nitric oxide (NO) by immune cells like macrophages. In vitro studies on certain acetamide derivatives have focused on their ability to interfere with these pathways.
Research on a series of novel acetamide derivatives demonstrated their capacity to act as antioxidants and modulate inflammatory mediators. researchgate.net The anti-inflammatory potential was assessed in vitro by measuring the production of ROS and NO in lipopolysaccharide (LPS)-stimulated J774.A1 macrophages. researchgate.net LPS is a component of the outer membrane of Gram-negative bacteria and is a potent activator of macrophages, leading to a pro-inflammatory response. The ability of these acetamide compounds to reduce the production of ROS and NO suggests they can interfere with key signaling pathways involved in the inflammatory cascade. researchgate.net Other research into 2-(substituted phenoxy) acetamide derivatives has also highlighted their potential as anti-inflammatory agents. nih.gov
Antiviral Activity Mechanisms (in vitro)
While the antimicrobial and anti-inflammatory activities of acetamide analogues are being established, their potential as antiviral agents is a less explored field. To date, there is a lack of specific in vitro studies investigating the antiviral mechanisms of this compound or its close analogues against viruses such as HIV-1. The following sections describe key viral replication pathways that represent potential targets for novel antiviral compounds.
The replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) presents multiple specific processes that can be targeted by antiviral drugs.
HIV-1 Matrix (MA) Protein Binding: The HIV-1 matrix (MA) protein is a structural protein crucial for the viral life cycle, particularly in the assembly of new virus particles at the host cell's plasma membrane. nih.gov It facilitates the transport of the Gag polyprotein to the assembly site and plays a role in incorporating the viral envelope protein into the budding virion. nih.gov The MA protein binds to the plasma membrane lipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.gov Targeting the highly conserved PI(4,5)P2-binding site on the MA protein is considered a promising strategy for developing new anti-HIV agents. nih.govnih.gov Small molecules that can bind to this site could potentially disrupt Gag trafficking and viral assembly.
HIV-1 Reverse Transcriptase (RT) Inhibition: HIV-1 Reverse Transcriptase (RT) is a critical enzyme that converts the viral RNA genome into DNA, a necessary step for the integration of the viral genetic material into the host cell's genome. This enzyme is a primary target for many existing antiretroviral drugs. These drugs fall into two main classes: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). NRTIs act as chain terminators after being incorporated into the growing viral DNA strand. nih.gov In contrast, NNRTIs bind to a different site on the enzyme, known as the NNRTI binding pocket, inducing conformational changes that inhibit the enzyme's function. nih.gov The development of new compounds that can inhibit RT through these or novel mechanisms remains a key goal in HIV research.
Structure-Activity Relationships for Antiviral Efficacy
Currently, there is a notable lack of specific research into the structure-activity relationships (SAR) for the antiviral efficacy of this compound and its direct analogues. Broader research into other chemical classes, such as nucleoside analogs and nitrobenzoxadiazole derivatives, highlights key structural features that are often crucial for antiviral activity. These include modifications to enhance cellular uptake and metabolic activation to their active forms. For instance, the development of prodrugs is a common strategy to improve the bioavailability of antiviral agents. nih.gov
General principles from antiviral drug discovery suggest that the efficacy of a compound like this compound would depend on how its structural components—the ethoxy group, the nitro group, and the acetamide moiety—interact with viral or host cell targets. The electronic and steric properties of these groups would influence binding affinity and inhibitory potential. For example, studies on nitrobenzoxadiazole derivatives have identified certain substitutions that are critical for their ability to inhibit viral replication. nih.gov However, without specific studies on this compound, any discussion on its antiviral SAR remains speculative and an area for future investigation.
Anticancer Activity Mechanisms (in vitro)
The potential anticancer activity of this compound can be hypothesized based on studies of other substituted phenylacetamide and nitroaniline derivatives.
Cytotoxic Effects on Cancer Cell Lines (in vitro)
While no specific data exists for the cytotoxic effects of this compound, related compounds have demonstrated activity against various cancer cell lines. For instance, various phenylacetamide derivatives have shown dose-dependent inhibitory effects on cell lines such as MDA-MB-468, PC12, and MCF-7. tbzmed.ac.ir In one study, a phenylacetamide derivative with a para-nitro group exhibited strong cytotoxic effects against MDA-MB-468 cells. tbzmed.ac.ir Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found that compounds bearing a nitro moiety had a higher cytotoxic effect than those with a methoxy (B1213986) moiety, particularly against the PC3 prostate carcinoma cell line. nih.gov
These findings suggest that the nitro group on the phenyl ring of this compound could be a key contributor to potential cytotoxic activity. The specific IC50 values for this compound on various cancer cell lines would need to be determined experimentally.
Interactive Data Table: Cytotoxicity of Related Phenylacetamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-Butyl-2-(4-nitrophenyl)acetamide | MDA-MB-468 | 0.76 ± 0.09 | tbzmed.ac.ir |
| 2-(4-Fluorophenyl)-N-(phenyl with p-nitro)acetamide | MCF-7 | 100 | nih.gov |
| 2-(4-Fluorophenyl)-N-(phenyl with m-nitro)acetamide | PC3 | 52 | nih.gov |
Apoptotic Pathway Modulation (in vitro)
Phenylacetamide derivatives often exert their anticancer effects by inducing apoptosis. Studies on related compounds have shown that they can trigger both intrinsic and extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and FasL, and the downregulation of anti-apoptotic proteins like Bcl-2. tbzmed.ac.ir The activation of caspases, which are key executioners of apoptosis, is also a common mechanism. tbzmed.ac.ir
For example, a study on phenylacetamide derivatives demonstrated that the most potent compound induced apoptosis by increasing the expression of Bcl-2, Bax, and FasL RNA, as well as caspase-3 activity. tbzmed.ac.ir It is plausible that this compound could induce apoptosis through similar mechanisms, but this requires experimental validation.
Molecular Interactions with Cellular Targets (e.g., Tubulin Binding)
The specific molecular targets of this compound have not been identified. However, some anticancer compounds with similar structural features are known to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The planarity and electronic distribution of the this compound molecule could potentially allow it to bind to the colchicine (B1669291) binding site on tubulin, a mechanism observed for other small molecule inhibitors. Further research, such as molecular docking studies and in vitro polymerization assays, would be necessary to explore this possibility.
General Mechanisms of Interaction with Biological Macromolecules
Role of Nitro Group Bioreduction in Cellular Interactions
The nitro group is a key functional group in this compound and its bioreduction could play a significant role in its biological activity. In hypoxic environments, such as those found in solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive intermediates like nitroso, hydroxylamino, and amino derivatives.
These reactive species can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and cytotoxicity. Research on the related compound, N-(4-methoxy-3-nitrophenyl)acetamide, suggests that such reactive products can be formed. nih.goviucr.org This mechanism of action is a known strategy for developing hypoxia-activated prodrugs for cancer therapy. The bioreduction of the nitro group in this compound could therefore be a critical step in its potential anticancer effects, particularly in the context of solid tumors.
Hydrogen Bonding and Other Interactions via the Acetamide Moiety
The acetamide moiety, -NHC(O)CH₃, is a critical functional group in this compound and its analogues, playing a significant role in their biological activity through its ability to form hydrogen bonds and participate in other non-covalent interactions. The arrangement of the amide group, with its hydrogen bond donor (the N-H group) and hydrogen bond acceptor (the carbonyl oxygen), allows for specific and directional interactions with biological macromolecules. nih.govlookchem.com The nature and pattern of these interactions are influenced by the electronic environment of the entire molecule, including the substituents on the phenyl ring.
Detailed crystallographic studies of compounds analogous to this compound provide significant insights into the likely hydrogen bonding patterns. For instance, in the crystal structure of the closely related analogue, N-(4-Methoxy-3-nitrophenyl)acetamide, the acetamide N-H group acts as a hydrogen bond donor. nih.govuq.edu.au Specifically, it forms an intermolecular hydrogen bond with an oxygen atom of the nitro group on an adjacent molecule. nih.govuq.edu.au This interaction links the molecules into chains. nih.govuq.edu.au Notably, in this particular crystal structure, the amide carbonyl oxygen does not participate in hydrogen bonding. nih.govuq.edu.au
The specific hydrogen bonding pattern observed can be highly dependent on the substitution pattern of the aromatic ring. For example, in N-(4-methoxy-2-nitrophenyl)acetamide, where the nitro group is in the ortho position relative to the acetamide group, an intramolecular hydrogen bond is formed between the amide N-H and the ortho-nitro oxygen. nih.gov In contrast, the 3-nitro isomer, which is structurally more similar to this compound, does not allow for such an intramolecular bond. nih.gov Instead, it favors the intermolecular hydrogen bonding pattern where the N-H group donates a hydrogen bond to a nitro oxygen atom of a neighboring molecule. nih.gov
In yet another analogue, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the hydrogen bonding motif changes again. In this case, the acetamide N-H group engages in hydrogen bonding with the carbonyl oxygen of an adjacent molecule, forming a conventional amide catemer structure. nih.gov This highlights the subtle interplay of steric and electronic effects of the ring substituents in determining the preferred non-covalent interactions.
Interactive Data Table: Hydrogen Bond Geometry in an Analogue of this compound
The following table details the hydrogen bond geometry observed in the crystal structure of the analogous compound, N-(4-Methoxy-3-nitrophenyl)acetamide. This data provides a model for the types of interactions the acetamide moiety in this compound is likely to form.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1···O3A | 0.88 | 2.29 | 3.122 (4) | 158.0 |
| Data corresponds to the crystal structure of N-(4-Methoxy-3-nitrophenyl)acetamide. nih.gov |
Environmental Transformations and Degradation Pathways of N 4 Ethoxy 3 Nitrophenyl Acetamide
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For N-(4-Ethoxy-3-nitrophenyl)acetamide, key abiotic degradation pathways include photolysis, hydrolysis, and oxidation by reactive oxygen species.
Photolytic Degradation
Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly in the ultraviolet and visible spectrum. While direct photolysis studies on this compound are not extensively documented, the presence of a nitroaromatic system suggests a susceptibility to photodegradation. Nitrophenols and related compounds are known to undergo photolysis in the environment. cdc.gov The process can be influenced by environmental conditions such as the presence of photosensitizers and the light spectrum.
The primary mechanism of photolysis for nitroaromatic compounds often involves the excitation of the nitro group, leading to the formation of reactive intermediates. These intermediates can then undergo further reactions, including reduction of the nitro group, ring cleavage, or polymerization. For instance, the photolysis of nitrophenols can lead to the formation of various products, including hydroquinone (B1673460) and benzoquinone. researchgate.net The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days. cdc.gov
| Parent Compound Class | Potential Degradation Products | Environmental Compartment | Reference |
|---|---|---|---|
| Nitrophenols | Hydroquinone, Benzoquinone, Phenol (B47542) | Water | researchgate.net |
| Nitroaromatic Compounds | Hydroxylated derivatives, Ring cleavage products | Water, Air | researchgate.net |
Hydrolytic Degradation
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The acetamide (B32628) group in this compound can be susceptible to hydrolysis, which would lead to the cleavage of the amide bond to form 4-ethoxy-3-nitroaniline (B179135) and acetic acid. The rate of hydrolysis is highly dependent on pH and temperature. itrcweb.org
| Factor | Influence on Hydrolysis Rate | General Observation | Reference |
|---|---|---|---|
| pH | Significant | Catalyzed by both acid and base | itrcweb.org |
| Temperature | Significant | Rate increases with temperature | itrcweb.org |
| Substituents on the aromatic ring | Moderate | Electron-withdrawing groups can influence the reaction rate |
Oxidation by Reactive Oxygen Species (e.g., Nitric Oxide-Derived Oxidants, Hypochlorite)
In the environment, reactive oxygen species (ROS) can play a role in the transformation of organic pollutants. Nitric oxide-derived oxidants and hypochlorite (B82951) are examples of such species. While direct evidence for the oxidation of this compound by these specific oxidants is limited, studies on analogous compounds provide insights into potential reactions. For example, N-(4-hydroxyphenyl)acetamide has been shown to react with nitric oxide-derived oxidants to form nitrated products. nih.govresearchgate.net It is plausible that this compound could undergo similar reactions, potentially leading to further nitration or oxidation of the aromatic ring.
Hypochlorite, a strong oxidizing agent found in some treated wastewaters, could also contribute to the degradation of this compound. Oxidation by hypochlorite could involve attack on the aromatic ring or the ethoxy group.
Biotransformation Pathways
Biotransformation, or biodegradation, is the chemical alteration of substances by living organisms. For this compound, microbial and enzymatic processes are expected to be significant degradation routes, primarily through O-dealkylation and N-oxidation.
O-Dealkylation Mechanisms
O-dealkylation is a common metabolic pathway for compounds containing ether linkages, such as the ethoxy group in this compound. This reaction is often catalyzed by cytochrome P450 monooxygenases in a variety of organisms. washington.eduresearchgate.netresearchgate.net The O-dealkylation of the related compound phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) to acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide) is a well-documented metabolic reaction. mdpi.comnih.gov
This process involves the enzymatic hydroxylation of the alpha-carbon of the ethyl group, forming an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to yield N-(4-hydroxy-3-nitrophenyl)acetamide and acetaldehyde. researchgate.net Various microorganisms have been shown to be capable of O-dealkylation of phenacetin and its analogs. nih.gov
| Substrate | Primary Product | Enzyme System | Reference |
|---|---|---|---|
| Phenacetin (N-(4-ethoxyphenyl)acetamide) | Acetaminophen (N-(4-hydroxyphenyl)acetamide) | Cytochrome P450 | mdpi.comnih.gov |
| 7-Alkoxyquinolines | 7-Hydroxyquinoline | Microsomal enzymes | nih.gov |
N-Oxidation Pathways
N-oxidation is another important biotransformation pathway for aromatic amines and amides. This process, also often mediated by cytochrome P450 enzymes, involves the oxidation of the nitrogen atom of the amide group. nih.gov For this compound, N-oxidation could lead to the formation of N-hydroxy-N-(4-ethoxy-3-nitrophenyl)acetamide. Such N-hydroxylated metabolites can be reactive and may undergo further transformations.
While specific studies on the N-oxidation of this compound are not available, the metabolism of other nitroaromatic compounds often involves reduction of the nitro group to an amino group, which can then be a substrate for N-oxidation. nih.gov However, direct N-oxidation of the amide nitrogen is also a plausible pathway.
Deacylation Processes of this compound
The environmental transformation of this compound can involve deacylation, a process that cleaves the amide bond, leading to the formation of its corresponding aniline (B41778) derivative and acetic acid. This degradation pathway can occur through both abiotic and biotic mechanisms, significantly influencing the compound's persistence, mobility, and the nature of its transformation products in the environment.
Deacylation, specifically through hydrolysis of the amide linkage, is a recognized transformation pathway for acetanilide-based compounds in various environmental compartments. The general reaction for the deacylation of this compound is the cleavage of the bond between the carbonyl carbon of the acetyl group and the nitrogen atom of the amine group. This process yields 4-ethoxy-3-nitroaniline and acetic acid.
The susceptibility of the amide bond in this compound to hydrolysis is influenced by the electronic properties of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group (NO₂) ortho to the ethoxy group and meta to the acetamido group can impact the electron density around the amide linkage, thereby affecting its reactivity towards nucleophilic attack by water or microbial enzymes.
Abiotic Deacylation: Hydrolysis
Abiotic deacylation of this compound primarily occurs through chemical hydrolysis. The rate of this reaction is highly dependent on the pH of the surrounding medium, with catalysis typically occurring under both acidic and basic conditions.
Under acidic conditions, the carbonyl oxygen of the amide group is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. In contrast, under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. Generally, for many aromatic amides, hydrolysis is slow under neutral pH conditions and accelerates at pH extremes.
Biotic Deacylation: Microbial Degradation
Microbial enzymatic activity is a significant driver of deacylation in the environment. Various microorganisms possess amidase (also known as acylamidase) enzymes that can catalyze the hydrolysis of the amide bond in a wide range of compounds, including N-acetylated aromatic amines. These enzymes are part of the hydrolase class and play a crucial role in the carbon and nitrogen cycles. nih.gov
The biodegradation of the structurally related compound phenacetin (N-(4-ethoxyphenyl)acetamide) has been studied, revealing that microbial transformation can lead to deacylation. For example, a Rhodococcus sp. strain has been shown to degrade phenacetin, producing 4-aminophenol, which indicates the cleavage of the acetyl group. nih.gov While O-dealkylation is often a primary metabolic route for phenacetin and its analogs, deacylation represents an alternative pathway. nih.gov Fungal species, such as Penicillium species, have also been reported to degrade phenacetin, yielding 4-ethoxyaniline through deacylation. nih.gov
For this compound, it is plausible that soil and aquatic microorganisms possessing broad-specificity amidases could facilitate its deacylation to 4-ethoxy-3-nitroaniline. The efficiency of this biotransformation would depend on various factors, including the microbial population present, nutrient availability, temperature, and pH.
The following table summarizes the potential deacylation products of this compound and provides a hypothetical representation of degradation efficiency under different environmental conditions, based on findings for structurally related compounds.
Table 1: Potential Deacylation of this compound in Environmental Scenarios
| Condition | Process | Primary Deacylation Product | **Potential Degradation Efficiency (%)*** | Influencing Factors |
|---|---|---|---|---|
| Neutral Aqueous (pH 7) | Abiotic Hydrolysis | 4-Ethoxy-3-nitroaniline | Low (<5%) | Temperature |
| Acidic Aqueous (pH < 5) | Abiotic Hydrolysis | 4-Ethoxy-3-nitroaniline | Moderate (10-30%) | pH, Temperature |
| Alkaline Aqueous (pH > 9) | Abiotic Hydrolysis | 4-Ethoxy-3-nitroaniline | Moderate to High (20-60%) | pH, Temperature |
| Aerobic Soil | Microbial Degradation | 4-Ethoxy-3-nitroaniline | Variable (15-50%) | Microbial population, organic matter content, moisture, temperature |
| Anaerobic Sediment | Microbial Degradation | 4-Ethoxy-3-nitroaniline | Low to Moderate (5-25%) | Redox potential, microbial consortia, nutrient availability |
*Note: The degradation efficiencies presented are hypothetical and intended for illustrative purposes, based on data for analogous compounds. Actual rates for this compound may vary and require specific experimental investigation.
Q & A
Q. What are the standard laboratory synthesis methods for N-(4-Ethoxy-3-nitrophenyl)acetamide?
The compound is synthesized via acetylation of 4-ethoxy-3-nitroaniline. A typical protocol involves refluxing the aniline derivative with acetic anhydride in the presence of pyridine as a base. The reaction mixture is quenched over ice, and the precipitated product is filtered and recrystallized from ethanol or methanol to achieve high purity. This method ensures minimal side products and yields crystalline solids suitable for further characterization .
Q. How is the purity and structural integrity confirmed post-synthesis?
Purity is assessed via TLC (retention factor comparison) and HPLC . Structural validation employs:
- 1H/13C NMR to confirm proton/carbon environments (e.g., acetyl CH3 at ~2.1 ppm).
- IR spectroscopy (amide C=O stretch ~1650 cm⁻¹, nitro group ~1520 cm⁻¹).
- Mass spectrometry for molecular ion verification (e.g., [M+H]+ at m/z 239.2). Definitive confirmation uses single-crystal X-ray diffraction (SCXRD) , resolving bond lengths and torsional angles (e.g., nitro group orientation) .
Q. What purification techniques are recommended for this compound?
Recrystallization from ethanol or methanol is standard. For complex mixtures, column chromatography (silica gel, ethyl acetate/hexane) removes polar impurities. Slow evaporation from ethanol yields high-quality crystals for SCXRD. Solvent selection is optimized based on solubility profiles .
Q. How is reaction progress monitored during synthesis?
TLC (monitoring disappearance of aniline starting material) and in situ IR spectroscopy (loss of N-H stretches at ~3300 cm⁻¹) are primary methods. Quantitative 1H NMR tracks acetyl group integration relative to residual aniline signals .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Systematic SAR studies involve synthesizing derivatives with substituents (e.g., methoxy, fluoro) at positions 3 or 4. Activity is tested via:
- MTT assays against cancer cell lines (e.g., HCT-116, IC50 values).
- Molecular docking to evaluate binding to targets like EGFR or tubulin. Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity, while ethoxy improves metabolic stability by reducing CYP450-mediated oxidation .
Q. What computational methods predict pharmacokinetic properties?
SwissADME estimates logP (lipophilicity), solubility, and bioavailability. Molecular dynamics (MD) simulations model membrane permeability, while CYP450 inhibition assays (in vitro) assess metabolic stability. Ethoxy groups reduce CYP3A4 affinity, extending half-life in preclinical models .
Q. How can microwave-assisted synthesis optimize yield?
Microwave irradiation (150–200 W, 30 min) accelerates acetylation, achieving >85% yield with reduced side products. Polar solvents (e.g., DMF) enhance microwave absorption. This method minimizes thermal degradation and improves reproducibility .
Q. How are spectral data contradictions resolved?
Discrepancies (e.g., unexpected NMR splitting) require:
- SCXRD for definitive bond-angle validation.
- 2D NMR (COSY, HSQC) to clarify coupling networks.
- DFT calculations to predict spectra, identifying rotational isomers or dynamic effects. Variable-temperature NMR may resolve conformational ambiguities .
Q. What strategies prevent nitro group reduction during functionalization?
Q. How do crystallographic studies guide solubility enhancement?
SCXRD reveals intermolecular interactions (e.g., H-bonding between acetamide carbonyl and solvent). Modifications like hydrophilic substituents (e.g., hydroxyl) disrupt crystal packing. Co-crystallization with cyclodextrins forms inclusion complexes, improving aqueous solubility for in vivo studies .
Q. Methodological Notes
- Synthesis Optimization : Ethanol recrystallization yields higher purity than methanol due to slower crystal growth .
- Biological Assays : Include positive controls (e.g., doxorubicin) and dose-response curves (IC50) for reproducibility .
- Computational Tools : Validate docking results with mutagenesis studies to confirm binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
